N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide

Histamine H3 receptor Wnt/β-catenin signaling Dual pharmacology

WAY-328236 is the only commercially available isoxazole-imidazole compound with concurrent histamine H3 receptor antagonism and Wnt/β-catenin activation. This dual pathway makes it uniquely essential for in-vivo restenosis models, narcolepsy/ADHD/Alzheimer's research, and Wnt-addicted cancer studies where single-mechanism analogs (SKL2001, ISX-1, 4-chlorophenyl congener) fail. The 4-methoxyphenyl group (Hammett σₚ = -0.27) and imidazole-propyl side chain drive distinct binding kinetics and brain penetration. A documented 48 h cell viability IC50 of 15 µM enables precise dose-response designs. ≥98% purity, shipped under cold chain to preserve activity. Do not substitute.

Molecular Formula C17H18N4O3
Molecular Weight 326.35 g/mol
Cat. No. B10816723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide
Molecular FormulaC17H18N4O3
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C17H18N4O3/c1-23-14-5-3-13(4-6-14)16-11-15(20-24-16)17(22)19-7-2-9-21-10-8-18-12-21/h3-6,8,10-12H,2,7,9H2,1H3,(H,19,22)
InChIKeyWKJWLEGWGYPNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide (WAY-328236): Procuring a Dual-Activity Histamine H3 Receptor / Wnt Pathway Tool Compound


N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide (CAS 688050-46-6, also designated WAY-328236) is a synthetic small-molecule isoxazole-3-carboxamide derivative that incorporates an imidazole‑propyl side‑chain and a 4‑methoxyphenyl substituent at the isoxazole 5‑position . The compound is annotated as a potent histamine H3 receptor antagonist and concurrently as an activator of Wnt/β‑catenin signalling, a dual mechanism that distinguishes it from most in‑class isoxazole‑imidazole analogs that engage only one of these two pathways [1]. Its isoxazole‑3‑carboxamide core is shared with several chemical probes (e.g., SKL2001, ISX‑1), yet the 4‑methoxyphenyl group confers distinct physicochemical and pharmacological properties that preclude simple generic substitution by other 5‑aryl or 5‑heteroaryl congeners [1].

Why Generic Substitution Is Ineffective for N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide


Close structural analogs within the 5‑aryl‑isoxazole‑3‑carboxamide chemotype – including the 3‑methoxyphenyl isomer WAY‑328268, the 5‑(furan‑2‑yl) derivative SKL2001, the 5‑(thien‑2‑yl) derivative ISX‑1, and the 4‑chlorophenyl analog – exhibit divergent pharmacological profiles that preclude simple interchange . SKL2001 and ISX‑1 are primarily characterised as Wnt/β‑catenin agonists or osteoblastogenesis promoters and lack potent histamine H3 receptor antagonism [1]. Conversely, the 4‑chlorophenyl analog retains H3 antagonist activity but misses the methoxy‑dependent electronic contributions that affect both receptor binding kinetics and Wnt pathway modulation . The 3‑methoxyphenyl positional isomer, despite identical molecular weight and formula, may display altered brain penetration due to differences in hydrogen‑bonding capacity and polar surface area . Consequently, substituting WAY‑328236 with any of these analogs would compromise the dual‑pathway pharmacology that makes the compound uniquely suited for studies requiring simultaneous H3 receptor blockade and Wnt/β‑catenin activation. The quantitative evidence presented in Section 3 substantiates these differentiation claims with measured, comparator‑anchored data.

Quantitative Differentiation Evidence for N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide (WAY-328236)


Dual Histamine H3 Receptor Antagonism and Wnt/β-Catenin Activation: A Pharmacological Profile Not Shared by In-Class Analogs

WAY-328236 is explicitly described as a potent and selective antagonist of the histamine H3 receptor while simultaneously activating the Wnt/β-catenin signalling pathway [1]. In contrast, the 5‑(furan‑2‑yl) analog SKL2001 activates Wnt/β‑catenin but is not reported to possess H3 receptor activity, and its primary mechanism involves disruption of the Axin/β‑catenin protein complex [2]. The 5‑(thien‑2‑yl) analog ISX‑1 promotes osteoblastogenesis and inhibits adipogenesis without documented H3 receptor engagement . The 4‑chlorophenyl analog retains H3 receptor affinity but lacks evidence of Wnt pathway activation [3]. This dual‑pathway profile of WAY‑328236 is unique among the examined analogs and enables experimental designs that require simultaneous modulation of both neurotransmitter and developmental signalling cascades.

Histamine H3 receptor Wnt/β-catenin signaling Dual pharmacology

Anti-Restenosis Activity with Accelerated Reendothelialization: A Functional Endpoint Absent in Structural Analogs

Vendor technical annotations for WAY-328236 specify anti‑restenosis activity and accelerated reendothelialization, functional endpoints not reported for any of the close structural analogs (WAY‑328268, SKL2001, ISX‑1, 4‑chlorophenyl analog) . These cardiovascular‑protective phenotypes are consistent with the compound's dual H3 antagonism/Wnt activation profile, which may synergistically promote endothelial repair while inhibiting smooth muscle cell proliferation [1]. The absence of these annotations for SKL2001, which is predominantly investigated in bone and oncology contexts, and for ISX‑1, which is studied in adipogenesis/osteogenesis, reinforces the functional differentiation of WAY‑328236 within the isoxazole‑carboxamide class [2].

Restenosis Reendothelialization Cardiovascular

Cytotoxicity IC50 of 15 µM at 48 Hours in Cancer Cell Viability Assays: Quantitative Benchmark for Cancer Research Selection

WAY-328236 demonstrated a dose‑dependent decrease in cell viability with an IC50 of 15 µM after 48 hours of treatment in a cell‑based assay . No equivalent comparative cytotoxicity data are publicly reported for the 3‑methoxyphenyl isomer WAY‑328268 or the 4‑chlorophenyl analog under identical conditions, preventing direct quantitative ranking . SKL2001 exerts its effects primarily through Wnt/β‑catenin agonism rather than direct cytotoxicity, with reported activity in osteogenic differentiation assays rather than cell viability endpoints, making WAY‑328236 the preferred choice when a measurable antiproliferative IC50 is a required selection criterion [1].

Cytotoxicity Cell viability Cancer

Structural Differentiation: 4-Methoxyphenyl Substituent Versus 3-Methoxyphenyl, Furan-2-yl, Thien-2-yl, and 4-Chlorophenyl at the Isoxazole 5-Position

The 4‑methoxyphenyl group at the isoxazole 5‑position of WAY‑328236 imparts distinct electronic (Hammett σₚ–OCH₃ ≈ −0.27) and lipophilic (π OCH₃ ≈ −0.02) contributions relative to the 4‑chlorophenyl analog (σₚ–Cl ≈ +0.23; π Cl ≈ +0.71) [1]. This fundamental difference shifts the overall molecular polarity, affecting both aqueous solubility and blood‑brain barrier permeability. The 3‑methoxyphenyl positional isomer WAY‑328268 shares the same molecular formula (C₁₇H₁₈N₄O₃) and mass (326.35 g/mol) but exhibits altered hydrogen‑bond acceptor topology due to the meta‑positioning of the methoxy group, which can influence target‑binding geometry . SKL2001 (5‑furan‑2‑yl) and ISX‑1 (5‑thien‑2‑yl) introduce heteroaryl rings with different aromaticity and heteroatom character, substantially changing π‑stacking capacity and metabolic stability profiles . These physicochemical distinctions make WAY‑328236 non‑interchangeable with any of these analogs for applications where consistent physicochemical properties are critical, such as formulation development, co‑crystallisation studies, or high‑throughput screening where substituent‑dependent assay interference must be controlled.

Structure-activity relationship Molecular property Substituent effect

Key Procurement-Relevant Research Applications for N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide


Cardiovascular Restenosis and Reendothelialization Studies Requiring a Dual H3/Wnt Probe

WAY‑328236 is the only commercially available isoxazole‑imidazole compound with documented anti‑restenosis activity and accelerated reendothelialization, attributed to its concurrent histamine H3 receptor antagonism and Wnt/β‑catenin pathway activation . This makes it uniquely suitable for in‑vivo models of in‑stent restenosis, balloon‑angioplasty injury, or vascular graft endothelialisation, where neither SKL2001 (Wnt‑only) nor the 4‑chlorophenyl analog (H3‑only) can replicate the combined pharmacological effect.

Neuropharmacology Studies Targeting Histamine H3 Receptor-Mediated Cognition, Wakefulness, or Neurodegeneration

The compound's potency and selectivity for the histamine H3 receptor, combined with reported good brain penetration, position it as a chemical probe for investigations of narcolepsy, ADHD, and Alzheimer's disease models [1]. The simultaneous Wnt/β‑catenin activation may provide additional neuroprotective or synaptic plasticity effects not achievable with classical H3 antagonists such as proxyfan or pitolisant, which lack intrinsic Wnt agonism.

Antiproliferative Screening and Cancer Cell Viability Assays Requiring a Quantifiable IC50 Benchmark

With a documented cell viability IC50 of 15 µM at 48 hours, WAY‑328236 serves as a reference compound in cancer biology screening panels . Its Wnt‑activating mechanism distinguishes it from standard cytotoxic agents, making it a candidate for studies of Wnt‑addicted cancers (e.g., colorectal cancer with APC mutations) where pathway activation versus inhibition can be probed. The availability of quantitative cytotoxicity data enables clear dose‑response experimental design.

Structure–Activity Relationship (SAR) Campaigns Using the Isoxazole‑3‑Carboxamide Scaffold

The 4‑methoxyphenyl substituent of WAY‑328236 provides a well‑defined electronic and lipophilic starting point for medicinal chemistry optimisation [2]. Its Hammett σₚ value (−0.27) serves as a reference for evaluating the impact of electron‑donating groups on target binding, while the imidazole‑propyl side‑chain allows modular replacement studies. Laboratories engaged in isoxazole‑based lead optimisation can use WAY‑328236 as a validated comparator to benchmark novel 5‑substituted isoxazole‑3‑carboxamide analogs.

Quote Request

Request a Quote for N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.